2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo-
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Overview
Description
Lactivicin is a naturally occurring non-beta-lactam antibiotic that is active against a range of Gram-positive and Gram-negative bacteria . It demonstrates a similar affinity for penicillin-binding proteins to beta-lactam antibiotics and is also susceptible to beta-lactamase enzymes . Lactivicin contains cycloserine and gamma-lactam motifs, which are unique structural features that contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactivicin can be synthesized through various chemical routes. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of lactivicin involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, automated control systems, and rigorous quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Lactivicin undergoes various chemical reactions, including:
Oxidation: Lactivicin can be oxidized to form different derivatives with altered biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include various lactivicin derivatives with enhanced antibacterial activity and reduced susceptibility to beta-lactamase enzymes .
Scientific Research Applications
Lactivicin has a wide range of scientific research applications, including:
Mechanism of Action
Lactivicin exerts its effects by targeting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . It reacts covalently with these proteins to form a stable acyl-enzyme complex, inhibiting their transpeptidase activity and leading to bacterial cell death . The unique cycloserine and gamma-lactam motifs in lactivicin contribute to its ability to form this stable complex and inhibit bacterial growth .
Comparison with Similar Compounds
Lactivicin is unique among antibiotics due to its non-beta-lactam structure and its ability to target penicillin-binding proteins . Similar compounds include:
Beta-lactam antibiotics: These include penicillins, cephalosporins, and carbapenems, which also target penicillin-binding proteins but contain a beta-lactam ring.
Cycloserine: This antibiotic shares the cycloserine motif with lactivicin and is used to treat tuberculosis.
Gamma-lactam antibiotics: These compounds share the gamma-lactam motif with lactivicin and have similar mechanisms of action.
Lactivicin’s unique combination of cycloserine and gamma-lactam motifs, along with its non-beta-lactam structure, distinguishes it from other antibiotics and contributes to its unique biological activity .
Properties
CAS No. |
107167-31-7 |
---|---|
Molecular Formula |
C10H12N2O7 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
2-(4-acetamido-3-oxo-1,2-oxazolidin-2-yl)-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17) |
InChI Key |
ZUEKKUYIXILDAF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)OC(=O)C2CCC(=O)O2 |
Canonical SMILES |
CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lactivicin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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